

Spectroscopic Characterization of 4-Phenylbut-2-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylbut-2-enoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenylbut-2-enoic acid** ($C_{10}H_{10}O_2$), a valuable building block in organic synthesis.^[1] Due to the limited availability of direct, experimentally verified spectra for this specific compound in public databases, this document presents a combination of computed properties and predicted data based on closely related analogs. This information is intended to serve as a reliable reference for the expected spectral characteristics of **4-Phenylbut-2-enoic acid**.

Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_{10}O_2$	PubChem
Molecular Weight	162.18 g/mol	PubChem ^[2]
IUPAC Name	(E)-4-phenylbut-2-enoic acid	PubChem ^[2]
CAS Number	60341-39-1	PubChem ^[2]
SMILES	<chem>C1=CC=C(C=C1)C/C=C/C(=O)O</chem>	PubChem ^[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Phenylbut-2-enoic acid**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Ar-H
7.10	dt, $J \approx 15.6, 6.8$ Hz	1H	=CH-COOH
5.85	dt, $J \approx 15.6, 1.6$ Hz	1H	Ph-CH ₂ -CH=
3.50	d, $J \approx 6.8$ Hz	2H	Ph-CH ₂
11.5 (broad)	s	1H	COOH

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
172.0	C=O
148.0	=CH-COOH
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.5	Ar-CH
122.0	Ph-CH ₂ -CH=
38.0	Ph-CH ₂

Table 3: Predicted IR Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (α,β -unsaturated acid)
1620-1640	Medium	C=C stretch (alkene)
1450-1600	Medium-Weak	C=C stretch (aromatic)
960-980	Strong	=C-H bend (trans alkene)
690-770	Strong	C-H bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
162	80	[M] ⁺ (Molecular Ion)
145	30	[M - OH] ⁺
117	100	[M - COOH] ⁺
91	90	[C ₇ H ₇] ⁺ (Tropylium ion)
77	40	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Analysis: Both ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, typically 16-32 scans are co-added. For ^{13}C NMR, a larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Infrared (IR) Spectroscopy

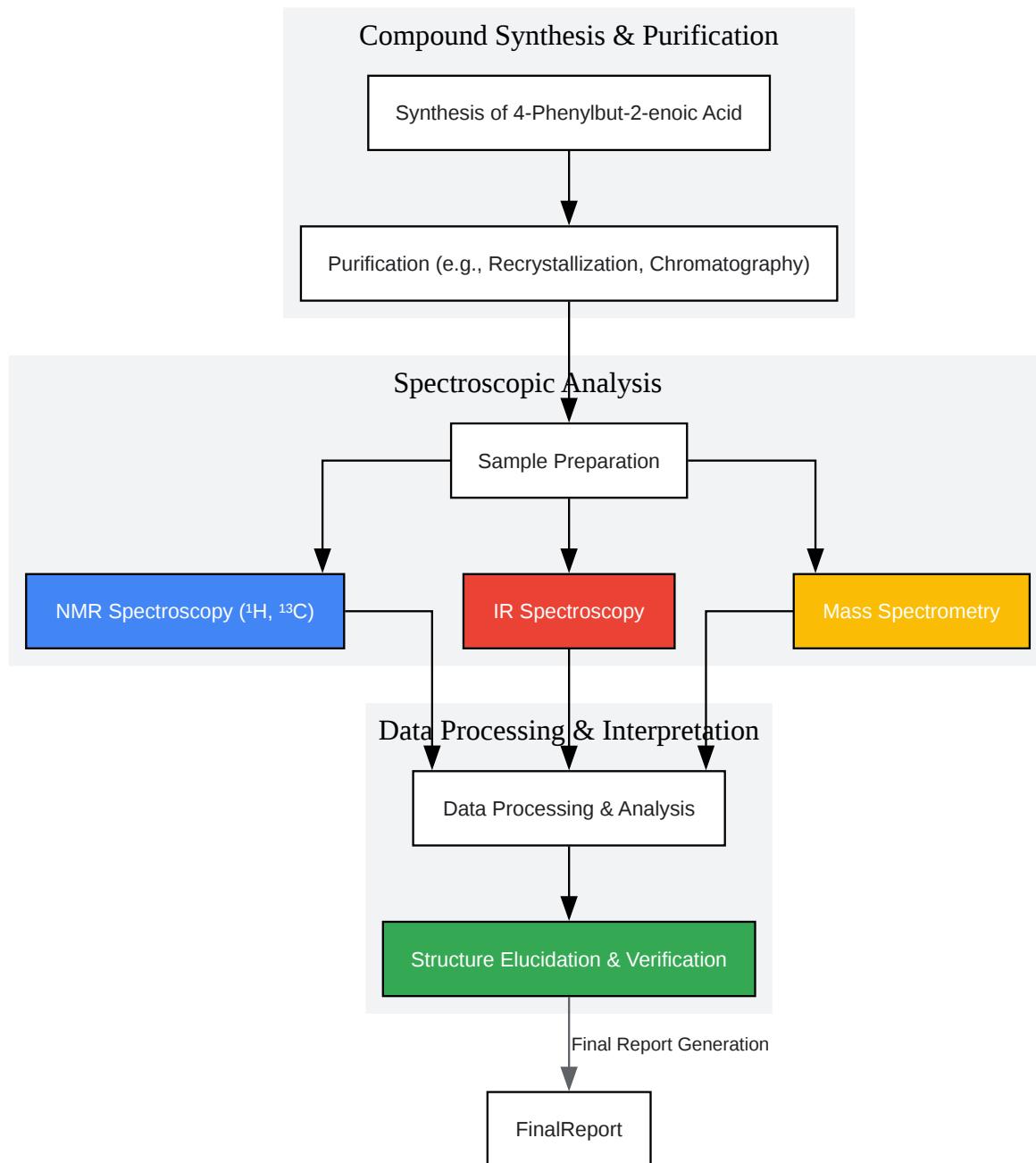
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.
- Analysis: The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenylbut-2-enoic acid**.

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. 4-Phenylbut-2-enoic acid | 2243-52-9 | Benchchem [benchchem.com]
- 2. 4-Phenylbut-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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